![molecular formula C26H23ClN4O3 B2472444 N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide CAS No. 1251675-53-2](/img/structure/B2472444.png)
N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide is a useful research compound. Its molecular formula is C26H23ClN4O3 and its molecular weight is 474.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diabetes Research
- Application in Type 2 Diabetes : The compound fasiglifam (TAK‐875), closely related to the requested compound, has been studied as an advanced agonist of the free fatty acid receptor 1 (FFA1). It is a promising target for therapeutic intervention in type 2 diabetes. Several derivatives, including those with structural similarities to the requested compound, demonstrated promising results in cellular efficacy tests for glucose-stimulated insulin secretion in rat insulinoma cells. This highlights the potential application of such compounds in diabetes research and therapy (Lukin et al., 2020).
Neurological Research
- Potential Dopamine Receptor Ligand : A structurally similar compound was synthesized and evaluated for its affinity towards dopamine receptors. The research found it to be a potential ligand for the dopamine D4 receptor, which could have implications in the study of neurological disorders and pharmacology (Yang Fang-wei, 2013).
Tuberculosis Treatment
- Mycobacterium Tuberculosis Research : Thiazole-aminopiperidine hybrid analogues, including compounds structurally similar to the requested molecule, have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis GyrB. These compounds show promise in the development of new treatments for tuberculosis (V. U. Jeankumar et al., 2013).
Cancer Research
- Antimicrobial and Anticancer Potential : Research into compounds related to the requested molecule has revealed potential antimicrobial and anticancer activities. These findings can have significant implications in the development of new therapeutic agents for treating various types of cancers and infections (A. Amr et al., 2016).
Corrosion Inhibition
- Industrial Application in Corrosion Inhibition : Pyrazolopyridine derivatives, which are structurally related to the requested compound, have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications of such compounds (A. Dandia et al., 2013).
properties
IUPAC Name |
methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-34-25(33)18-10-11-22-23(16-18)28-26(31(24(22)32)20-7-3-2-4-8-20)30-14-12-29(13-15-30)21-9-5-6-19(27)17-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKQBLHBFNKOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


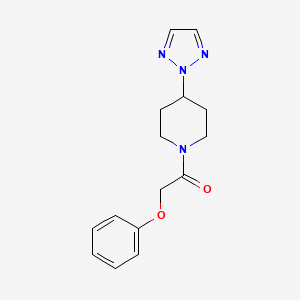
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

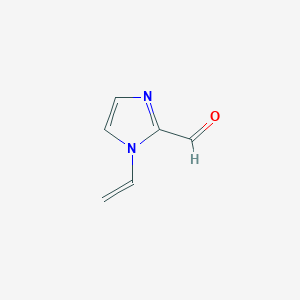
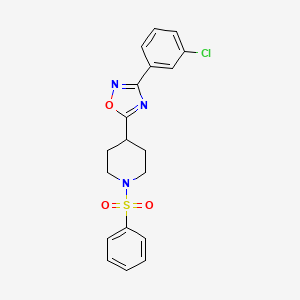
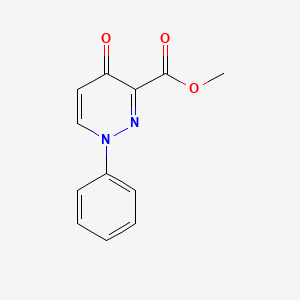
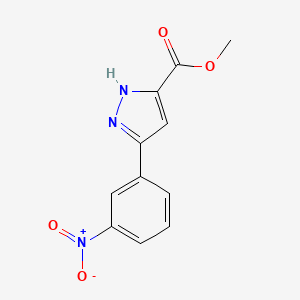

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)